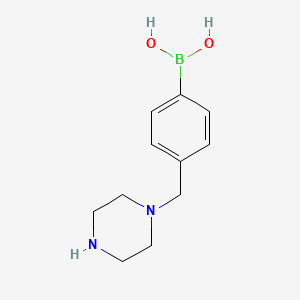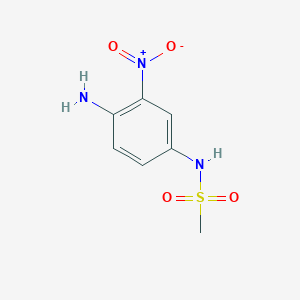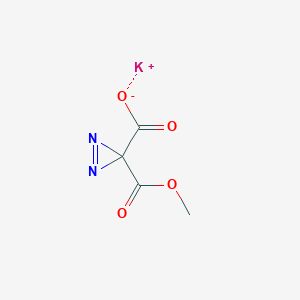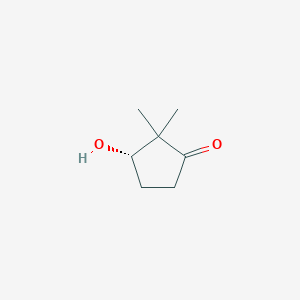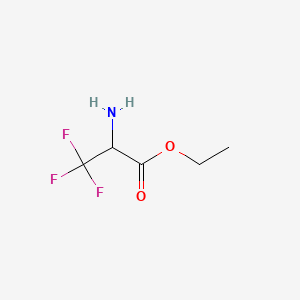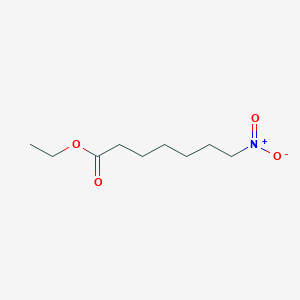
Ethyl 7-Nitroheptanoate
Übersicht
Beschreibung
Ethyl 7-Nitroheptanoate is an organic compound with the molecular formula C9H17NO4. It is an ester derivative of heptanoic acid, where the seventh carbon atom is substituted with a nitro group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-Nitroheptanoate can be synthesized through a multi-step process. One common method involves the nitration of heptanoic acid followed by esterification. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh carbon position. The reaction is carried out under controlled temperature conditions to prevent over-nitration.
After nitration, the resulting 7-nitroheptanoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-Nitroheptanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-nitroheptanoic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, mild heating.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Major Products
Reduction: 7-Aminoheptanoic acid.
Substitution: Various substituted heptanoates depending on the nucleophile used.
Hydrolysis: 7-Nitroheptanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-Nitroheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro compounds.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-Nitroheptanoate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions may lead to various biological effects, including the modulation of enzyme activity and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-Nitroheptanoate can be compared with other nitro-substituted esters such as:
- Ethyl 4-Nitrobutanoate
- Ethyl 5-Nitropentanoate
- Ethyl 6-Nitrohexanoate
Uniqueness
This compound is unique due to the position of the nitro group on the seventh carbon atom, which influences its reactivity and biological activity. This positional difference can result in distinct chemical and biological properties compared to other nitro-substituted esters.
Eigenschaften
IUPAC Name |
ethyl 7-nitroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-14-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZPLUWFFJPAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



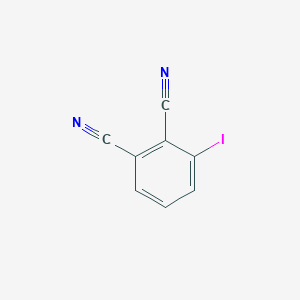
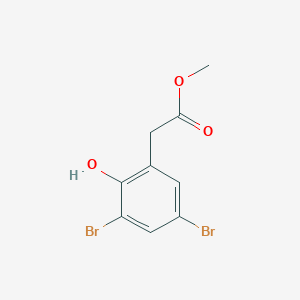

![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)
